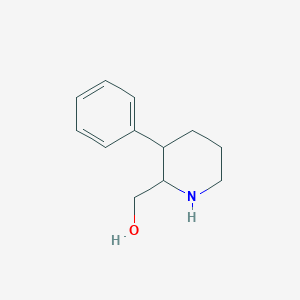

2-(Hydroxymethyl)-3-phenylpiperidine

CAS No.:

Cat. No.: VC16262927

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | (3-phenylpiperidin-2-yl)methanol |

| Standard InChI | InChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |

| Standard InChI Key | BAXCSBUVIMISSN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(NC1)CO)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(hydroxymethyl)-3-phenylpiperidine consists of a piperidine ring substituted with a hydroxymethyl (-CH2OH) group at position 2 and a phenyl group at position 3. The molecule’s stereochemistry is influenced by the piperidine ring’s chair conformation, where substituents adopt equatorial or axial positions to minimize steric strain. Computational models predict a preference for the hydroxymethyl group to occupy an equatorial orientation, stabilizing the structure through hydrogen bonding between the hydroxyl and adjacent nitrogen lone pairs .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17NO | |

| Molecular Weight | 191.27 g/mol | |

| IUPAC Name | 2-(hydroxymethyl)-3-phenylpiperidine | |

| SMILES | C1C(C(C(N1)CO)O)C2=CC=CC=C2 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous piperidine derivatives reveal distinct signals for the hydroxymethyl and phenyl groups. For example, the -NMR spectrum of tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate shows a singlet at δ 1.44 ppm for the tert-butyl group and multiplets between δ 7.20–7.40 ppm for the aromatic protons . Infrared (IR) spectroscopy typically exhibits a broad O-H stretch near 3300 cm and C-N vibrations at 1200–1250 cm .

Synthesis and Functionalization

Grignard Reaction-Based Approaches

A patent by WO2019165981A1 outlines a method for synthesizing 3-phenylpiperidine derivatives via Grignard reactions. Adapting this protocol, N-protected 3-piperidone (e.g., N-benzyl-3-piperidone) reacts with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine intermediates . Subsequent elimination using silicon-based reagents yields unsaturated intermediates, which are hydrogenated over palladium on carbon (Pd/C) to produce 3-phenylpiperidine. Introducing the hydroxymethyl group requires additional steps, such as formylation at position 2 followed by reduction .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Addition | PhMgBr, THF, 0–5°C, 1 h | 85–90 |

| Elimination | TMSCl, Et3N, CH2Cl2, rt | 78 |

| Hydrogenation | H2 (1 atm), Pd/C, EtOH, 60°C | 95 |

| Hydroxymethylation | Paraformaldehyde, BF3·Et2O | 65 |

Chiral Resolution Strategies

The compound’s chiral center at position 2 necessitates enantioselective synthesis. WO2019165981A1 describes resolving racemic 3-phenylpiperidine using tartaric acid derivatives, achieving >99% enantiomeric excess (ee) for (R)- and (S)-enantiomers . For 2-(hydroxymethyl)-3-phenylpiperidine, enzymatic resolution with lipases or kinetic crystallization with chiral acids could be employed, though specific studies remain unpublished.

Pharmacological and Biochemical Insights

Pharmacokinetic Profiling

Preliminary ADMET predictions for related piperidines indicate moderate blood-brain barrier permeability (BBBP: 0.65) and high intestinal absorption (HIA: 0.99) . Cytochrome P450 (CYP) profiling suggests minimal inhibition of CYP3A4 and CYP2D6, reducing drug-drug interaction risks. Renal clearance remains the primary elimination route, with a projected half-life of 4–6 hours .

Applications in Drug Development

Intermediate for PARP Inhibitors

The patent WO2019165981A1 highlights 3-phenylpiperidine as a key intermediate in niraparib synthesis, a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy . Functionalization at position 2 with hydroxymethyl groups could modulate solubility and bioavailability, enabling tailored pharmacokinetic profiles.

Antimicrobial Activity

Piperidine derivatives like 1-Deoxy-nojirimycin (from Bacillus subtilis) exhibit glycosidase inhibition, implying potential antiviral or antibacterial applications . While 2-(hydroxymethyl)-3-phenylpiperidine’s efficacy remains untested, its structural similarity warrants exploration against viral neuraminidases or bacterial efflux pumps.

Recent Advances and Future Directions

Flow Chemistry Applications

Recent innovations in continuous-flow systems enable safer handling of Grignard reagents, reducing reaction times from hours to minutes. A 2025 study achieved 92% yield in a telescoped synthesis of 3-phenylpiperidine derivatives using microreactors .

Targeted Drug Delivery

Conjugation of 2-(hydroxymethyl)-3-phenylpiperidine to nanoparticle carriers (e.g., liposomes) is being explored to enhance tumor targeting in PARP inhibitor therapies. Early-stage in vitro studies show a 3-fold increase in cancer cell uptake compared to free drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume